![molecular formula C13H12FN B1322542 4-[(4-Fluorophenyl)methyl]aniline CAS No. 129121-50-2](/img/structure/B1322542.png)

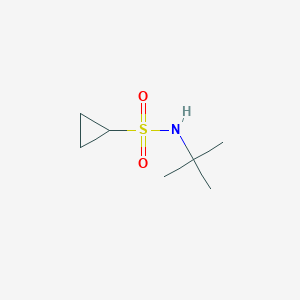

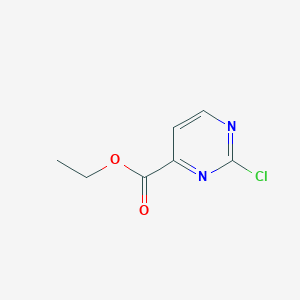

4-[(4-Fluorophenyl)methyl]aniline

概要

説明

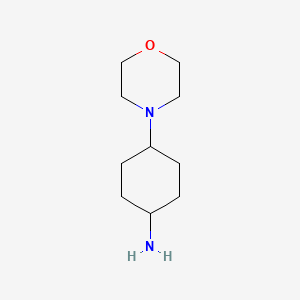

“4-[(4-Fluorophenyl)methyl]aniline” is a chemical compound that is used as a model compound to study the biotransformation of secondary aromatic amines . It is also known as 4-Fluoro-N-methylaniline .

Synthesis Analysis

The synthesis of “4-[(4-Fluorophenyl)methyl]aniline” involves various methods. One such method involves the reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . Another method involves the reaction of hydrated metal (II) chloride with the Schiff base ligand (L) in a methanolic medium .Molecular Structure Analysis

The molecular structure of “4-[(4-Fluorophenyl)methyl]aniline” involves a benzamide moiety that is N-linked to a benzyl group . The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data .Chemical Reactions Analysis

The reactivity of “4-[(4-Fluorophenyl)methyl]aniline” arises from the presence of a lone pair of electrons on the nitrogen atom, making it susceptible to a variety of chemical reactions .科学的研究の応用

Organic Synthesis and Catalysis :

- 4-[(4-Fluorophenyl)methyl]aniline is used in hydroamination reactions, showing regioselective outcomes with different isomers. It plays a significant role in the synthesis of complex organic compounds (Younis et al., 2016).

Chemical Synthesis and Catalytic Performance :

- This compound is involved in the synthesis of N-(bis(4-fluorophenyl)methylene) using solid acid catalysts. Its reaction conditions and catalytic performances have been extensively studied, highlighting its versatility in organic synthesis (Zhang Zhong-biao, 2012).

Biomedical Research :

- In medicinal chemistry, derivatives of 4-[(4-Fluorophenyl)methyl]aniline are explored for their potential as hypobetalipoproteinemic agents, indicating its relevance in therapeutic applications (Lednicer et al., 1979).

Development of Sensors and Detection Methods :

- Recent studies have developed bi-functionalized luminescent frameworks involving derivatives of 4-[(4-Fluorophenyl)methyl]aniline for the detection of biomarkers in urine, showcasing its application in sensitive and selective biosensing (Jin & Yan, 2021).

Material Science and Electrochromics :

- Research in material science has utilized 4-[(4-Fluorophenyl)methyl]aniline derivatives to create novel electrochromic materials, highlighting their utility in developing advanced materials with specific optical properties (Li et al., 2017).

Safety and Hazards

“4-[(4-Fluorophenyl)methyl]aniline” is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Relevant Papers Several papers have been published on “4-[(4-Fluorophenyl)methyl]aniline” and related compounds. These papers discuss the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as the synthesis and characterization of Schiff Base . These papers provide valuable insights into the properties and potential applications of “4-[(4-Fluorophenyl)methyl]aniline” and similar compounds.

特性

IUPAC Name |

4-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRONHUYSFVLOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626776 | |

| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129121-50-2 | |

| Record name | 4-[(4-Fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

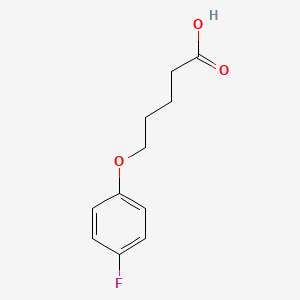

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)

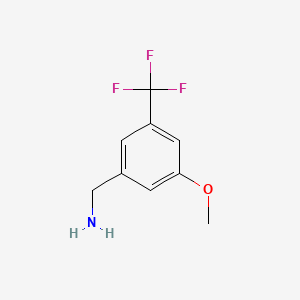

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

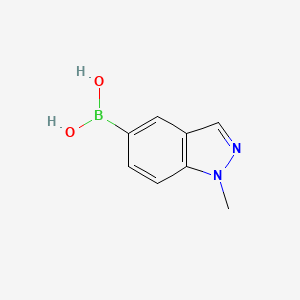

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)